molecular formula C10H13N3O3S B4274015 N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4274015
M. Wt: 255.30 g/mol
InChI Key: BIFYVFBUGLDZHR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that features a pyrazole ring substituted with a furylmethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography might also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.

    N-(2-furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide: Contains additional functional groups that confer different properties.

    2-substituted benzimidazoles: Share some structural similarities and biological activities

Uniqueness

N-[(FURAN-2-YL)METHYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furylmethyl and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-8-10(7-13(2)12-8)17(14,15)11-6-9-4-3-5-16-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFYVFBUGLDZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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